2-Methoxy-3a,7a-dihydro-1,3-benzodioxole

Physicochemical Property Partition Coefficient Computed Property

2-Methoxy-3a,7a-dihydro-1,3-benzodioxole (CAS 104286-28-4) is a heterocyclic organic compound belonging to the benzodioxole class. Its structure features a 3a,7a-dihydro-1,3-benzodioxole core, distinguishing it from the fully aromatic 1,3-benzodioxole.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 104286-28-4
Cat. No. B010682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3a,7a-dihydro-1,3-benzodioxole
CAS104286-28-4
Synonyms1,3-Benzodioxole, 3a,7a-dihydro-2-methoxy-
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESCOC1OC2C=CC=CC2O1
InChIInChI=1S/C8H10O3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-8H,1H3
InChIKeyPJYWSYOUGQJTTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-3a,7a-dihydro-1,3-benzodioxole (CAS 104286-28-4): Chemical Class and Core Characteristics


2-Methoxy-3a,7a-dihydro-1,3-benzodioxole (CAS 104286-28-4) is a heterocyclic organic compound belonging to the benzodioxole class [1]. Its structure features a 3a,7a-dihydro-1,3-benzodioxole core, distinguishing it from the fully aromatic 1,3-benzodioxole. Key computed physicochemical properties include a molecular weight of 154.16 g/mol, XLogP3 of 0.9, and a topological polar surface area of 27.7 Ų [1]. The molecule is reported as a colorless liquid .

Why 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole Cannot Be Tacitly Interchanged with Common In-Class Analogs


Direct generic substitution with the fully aromatic 1,3-benzodioxole (CAS 274-09-9) or other benzodioxole analogs is chemically unsound due to fundamental structural and physicochemical differences. The 3a,7a-dihydro core of the target compound is non-aromatic ethylenic, imparting significantly different reactivity compared to its aromatic counterpart, particularly in cycloaddition, epoxidation, and hydrogenation reactions. Computed property differences further support this: the target compound has a lower XLogP3 value (0.9 vs 2.1) and a higher topological polar surface area (27.7 Ų vs 18.5 Ų) compared to 1,3-benzodioxole, potentially leading to distinct solubility and partitioning behavior in reaction media [1]. However, it must be stated explicitly that no public head-to-head experimental comparisons quantifying these reactivity or solubility differences were found in the peer-reviewed or patent literature.

Quantitative Evidence Guide for Selecting 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole (CAS 104286-28-4)


Computed Lipophilicity Difference vs. Aromatic 1,3-Benzodioxole

A comparison of computed lipophilicity reveals a substantial logP difference between 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole and its aromatic analog, 1,3-benzodioxole. The target compound has a substantially lower XLogP3 value (0.9) compared to the aromatic analog (2.1) [1]. This suggests the target compound may exhibit greater affinity for aqueous phases, a critical parameter for reaction design or formulation.

Physicochemical Property Partition Coefficient Computed Property

Topological Polar Surface Area Difference vs. Aromatic 1,3-Benzodioxole

The target compound possesses a higher Topological Polar Surface Area (TPSA) of 27.7 Ų compared to 18.5 Ų for the aromatic analog 1,3-benzodioxole [1], a direct consequence of the additional methoxy oxygen atom. This property influences passive membrane permeability and transport characteristics.

Physicochemical Property Polar Surface Area Computed Property

Potential Research & Industrial Applications for 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole (CAS 104286-28-4)


As a More Polar Synthetic Intermediate for Benzodioxole Derivatives

Based on its quantifiably higher TPSA (27.7 Ų vs. 18.5 Ų) and lower computed LogP (0.9 vs. 2.1) compared to 1,3-benzodioxole [1], 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole is a strong candidate for use as a building block when the target route or product requires a more polar, water-compatible benzodioxole scaffold. Its non-aromatic dihydro core is chemically distinct, opening pathways for further derivatization unavailable to its aromatic analogs. This is a class-level inference.

As a Candidate in Watery/Ozonic Fragrance Ingredient Research

Patent literature identifies substituted benzodioxole derivatives as useful for imparting watery, ozonic, and marine odor notes [1]. While 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole is not explicitly exemplified, its structural compliance with the generic Markush formula suggests it could be a relevant scaffold for developing novel perfuming ingredients with improved polarity profiles over prior art compounds. This is a class-level inference based on patent scope.

As a Substrate for Olefin-Specific Reaction Development

The presence of a non-aromatic olefin in the dihydrobenzodioxole core of 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole makes it a chemically distinct substrate for reactions like epoxidation, dihydroxylation, and cyclopropanation, which are not possible with the fully aromatic analog, 1,3-benzodioxole. This inherent structural feature provides a unique synthetic handle, although no specific comparative reaction yield or selectivity data is publicly available.

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